6,6-Difluorobicyclo[3.1.0]hex-2-ylamine
Description
The Strategic Significance of Bicyclo[3.1.0]hexane Architectures in Organic Synthesis
Bicyclo[3.1.0]hexane architectures are prevalent in a number of natural products and have been incorporated into various biologically active molecules. Their rigid conformation allows for precise spatial orientation of substituents, which is a critical factor in designing molecules that can interact selectively with biological targets. The inherent strain of the fused ring system can also be harnessed for unique chemical transformations, enabling the construction of complex molecular frameworks that would be challenging to access through other synthetic routes. The development of novel synthetic methodologies, such as (3+2) annulation reactions of cyclopropenes and aminocyclopropanes, has provided efficient access to these valuable bicyclic scaffolds.
The Role and Impact of Fluorine Substitution in Strained Ring Systems
Research on related fluorinated bicyclic systems has shown that gem-difluorination can lead to a decrease in the pKa values of nearby amine groups by 0.3 to 0.5 units, making them less basic. researchgate.net Furthermore, this substitution pattern has been observed to decrease lipophilicity, as measured by LogP values, by approximately 0.54 to 0.55 units. researchgate.netresearchgate.net These modifications are crucial in medicinal chemistry for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. The conformational rigidity of the bicyclic system, combined with the electronic effects of the fluorine atoms, can also lead to more favorable binding interactions with protein targets.
Importance of Aminated Bicyclic Compounds as Synthetic Intermediates and Building Blocks
Aminated bicyclic compounds are a vital class of synthetic intermediates. The amine functional group serves as a versatile handle for a wide array of chemical transformations, allowing for the introduction of diverse substituents and the construction of more complex molecules. These compounds are frequently used as key building blocks in the synthesis of pharmaceuticals and agrochemicals. The rigid bicyclic framework provides a defined three-dimensional structure, which is often essential for biological activity. The combination of the amine group and the bicyclic scaffold allows for the exploration of chemical space with a high degree of structural and stereochemical control.
Overview of Research Trajectories Pertaining to 6,6-Difluorobicyclo[3.1.0]hex-2-ylamine
While specific research exclusively focused on this compound is limited in publicly available literature, the broader research context points towards its potential as a valuable building block. The synthesis and characterization of the closely related isomer, 6,6-Difluorobicyclo[3.1.0]hexan-3-amine, and its hydrochloride salt, indicate an active interest in this class of compounds. nih.govbiosynth.com Research trajectories likely involve the development of efficient and stereoselective synthetic routes to access the 2-amino isomer and the subsequent evaluation of its physicochemical properties. Furthermore, its incorporation into screening libraries for drug discovery programs is a probable avenue of investigation, leveraging the unique combination of its rigid, fluorinated bicyclic core and the versatile amine functionality.
Interactive Data Table: Physicochemical Properties of a Related Isomer
The following table provides computed and experimental data for the closely related compound, 6,6-Difluorobicyclo[3.1.0]hexan-3-amine hydrochloride, which can offer insights into the expected properties of the 2-amino isomer.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀ClF₂N | PubChem nih.gov |
| Molecular Weight | 169.60 g/mol | PubChem nih.gov |
| IUPAC Name | 6,6-difluorobicyclo[3.1.0]hexan-3-amine;hydrochloride | PubChem nih.gov |
| InChI Key | DDXVVYHUUNFLFN-UHFFFAOYSA-N | PubChem nih.gov |
| SMILES | C1C(CC2C1C2(F)F)N.Cl | PubChem nih.gov |
| CAS Number | 1955524-13-6 | Biosynth biosynth.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H9F2N |
|---|---|
Molecular Weight |
133.14 g/mol |
IUPAC Name |
6,6-difluorobicyclo[3.1.0]hexan-2-amine |
InChI |
InChI=1S/C6H9F2N/c7-6(8)3-1-2-4(9)5(3)6/h3-5H,1-2,9H2 |
InChI Key |
RKHKSCSLKHYRPW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2C1C2(F)F)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 6,6 Difluorobicyclo 3.1.0 Hex 2 Ylamine and Its Analogues
Construction Strategies for the Bicyclo[3.1.0]hexane Core
The synthesis of the bicyclo[3.1.0]hexane skeleton presents a significant challenge due to its inherent ring strain. Various methodologies have been developed to address this, primarily focusing on the construction of the three-membered ring onto a pre-existing five-membered ring.
Carbene-Mediated Cyclopropanation Reactions in Scaffold Assembly
Carbene-mediated intramolecular cyclopropanation is a powerful tool for the diastereoselective synthesis of bicyclo[3.1.0]hexanes. This approach often involves the decomposition of a diazo intermediate, which then undergoes an intramolecular C-H insertion or addition to a double bond to form the cyclopropane (B1198618) ring. For instance, a rhodium(II) or copper(I) catalyst can be employed to facilitate this transformation, with the stereochemical outcome often influenced by the choice of catalyst and ligands. acs.org A notable example involves the use of a copper(I)/secondary amine cooperative catalyst system for the intramolecular radical cyclopropanation of unactivated alkenes with aldehydes, providing a single-step construction of the bicyclo[3.1.0]hexane skeleton. d-nb.info This method has demonstrated broad substrate scope and high efficiency. d-nb.info
| Catalyst System | Reactants | Key Features |
| Rh₂(S-PTTL)₄ | Diazo intermediates | High stereocontrol |
| Copper(I)/secondary amine | Unactivated alkenes and aldehydes | Single-step, broad scope |
Photoredox-Catalyzed (3+2) Annulation Approaches Utilizing Cyclopropenes and Aminocyclopropanes
A convergent and highly diastereoselective method for synthesizing bicyclo[3.1.0]hexanes involves the photoredox-catalyzed (3+2) annulation of cyclopropenes with aminocyclopropanes. nih.govrsc.orgresearchgate.net This reaction proceeds under mild conditions, utilizing either an organic or an iridium photoredox catalyst and blue LED irradiation. nih.govrsc.org This strategy is particularly effective for creating bicyclo[3.1.0]hexanes with an all-carbon quaternary center. nih.govrsc.orgresearchgate.net The use of difluorocyclopropenes in this reaction allows for the direct incorporation of the gem-difluoro moiety with high diastereoselectivity, providing a rapid route to valuable fluorinated building blocks. nih.govrsc.org
| Catalyst | Reactants | Conditions | Outcome |
| Organic or Iridium Photoredox Catalyst | Cyclopropenes and Aminocyclopropanes | Blue LED irradiation | High diastereoselectivity, access to fluorinated derivatives. nih.govrsc.org |
Intramolecular Cyclization and Ring-Forming Transformations
Intramolecular cyclization strategies offer a robust pathway to the bicyclo[3.1.0]hexane core, often with excellent stereocontrol. These methods typically start with a functionalized acyclic or monocyclic precursor. A classic approach is the base-promoted ring contraction of an epoxy ketone derived from a cyclohexane (B81311) derivative. Another powerful technique is the intramolecular Simmons-Smith cyclopropanation, where the presence of a directing group, such as an allylic alcohol, can guide the zinc carbenoid to achieve high stereoselectivity. More recent developments include transition-metal-free intramolecular radical oxidative cyclization of gem-dihaloolefins to construct benzo-fused bicyclo[3.1.0]hexanes. acs.org Additionally, palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides has been reported for accessing aza[3.1.0]bicycles. nih.gov Aluminum halides have also been shown to mediate the cycloisomerization of 7-en-2-ynones to yield halogenated bicyclo[3.1.0]hexanes. rsc.org
Regio- and Stereoselective Introduction of Geminal Difluorine Moieties
The introduction of the geminal difluoro group at the C-6 position is a critical step in the synthesis of 6,6-difluorobicyclo[3.1.0]hex-2-ylamine. The methodologies for this transformation must be both regioselective and, ideally, stereoselective.
Difluorocyclopropanation Methodologies for the C-6 Position
The most direct method for introducing the C-6 gem-difluoro group is through the difluorocyclopropanation of a corresponding cyclopentene (B43876) precursor. Various reagents and methods have been developed for generating difluorocarbene (:CF₂). One common method involves the use of trimethylsilyl (B98337) 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) as a difluorocarbene source, which can react with both electron-rich and electron-deficient alkenes. nih.govnih.govnii.ac.jp Another approach utilizes the reduction of dibromodifluoromethane (B1204443) with zinc or the reaction of dibromodifluoromethane with triphenylphosphine (B44618) to generate the difluorocarbene. nih.gov The TMSCF₃–NaI system has also been employed for the difluorocyclopropanation of alkenyl trifluoroborates. nih.gov These methods have been successfully applied to synthesize a variety of gem-difluorocyclopropane derivatives, including 6,6-difluoro-3-azabicyclo[3.1.0]hexane. nih.gov
| Difluorocarbene Source | Precursor | Key Features |
| FSO₂CF₂COOSiMe₃ (TFDA) | Alkenes | Effective for both electron-rich and electron-deficient alkenes. nih.govnih.govnii.ac.jp |
| CF₂Br₂/Zn | Alkenes | Suitable for electron-rich alkenes. nih.gov |
| CF₂Br₂/PPh₃ | Alkenes | Yields can be improved with additives. nih.gov |
| TMSCF₃/NaI | Alkenyl trifluoroborates | Useful for specific substrates. nih.gov |
Influence of Reaction Conditions on Fluorine Incorporation Stereoselectivity
The stereoselectivity of the difluorocyclopropanation reaction can be influenced by several factors, including the substrate's stereochemistry, the presence of directing groups, and the reaction conditions. For instance, in the photoredox-catalyzed (3+2) annulation mentioned earlier, the use of a removable substituent on the cyclopropylaniline can lead to high diastereoselectivity in the formation of the difluorinated bicyclo[3.1.0]hexane product. nih.govrsc.orgresearchgate.net The inherent stereochemistry of the cyclopentene precursor will also dictate the stereochemical outcome of the cyclopropanation. While the addition of difluorocarbene is generally concerted and syn, the facial selectivity can be controlled by steric hindrance or the presence of coordinating functional groups on the cyclopentene ring.
Stereocontrolled Synthesis of the C-2 Amine Functionality
The precise spatial orientation of the amine group at the C-2 position, which is adjacent to the bridgehead carbon, is crucial for the biological activity of many analogues. Therefore, developing synthetic methods that allow for the stereocontrolled introduction of this functionality is of paramount importance.
A prevalent and effective strategy for introducing the C-2 amine onto the bicyclo[3.1.0]hexane framework involves the reductive amination of a ketone precursor. This approach has been successfully employed in the synthesis of related, non-fluorinated analogues such as (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740). The general strategy commences with the synthesis of a suitable ketone intermediate, 6,6-difluorobicyclo[3.1.0]hexan-2-one. This ketone can then be subjected to reductive amination conditions to furnish the desired amine.
The reaction typically proceeds via the formation of an imine or enamine intermediate upon treatment of the ketone with an amine source, such as ammonia (B1221849) or a protected amine equivalent, which is then reduced in situ. A variety of reducing agents can be employed for this transformation, including sodium cyanoborohydride or catalytic hydrogenation with palladium on carbon (Pd/C). The choice of reducing agent and reaction conditions can influence the stereochemical outcome of the amination, yielding either the exo or endo amine isomer. For instance, in the synthesis of related bicyclo[3.1.0]hexane derivatives, sodium triacetoxyborohydride (B8407120) has been used to achieve the addition of a hydride from the less hindered face of the molecule, leading to a specific diastereomer.
Another potential approach for the introduction of the C-2 amine is through the Hofmann or Curtius rearrangement of a corresponding carboxylic acid or its derivative at the C-2 position. This would involve the initial synthesis of 6,6-difluorobicyclo[3.1.0]hexane-2-carboxylic acid, followed by its conversion to an acyl azide (B81097) (for the Curtius rearrangement) or an amide (for the Hofmann rearrangement) and subsequent rearrangement to the amine.
Achieving enantioselectivity in the synthesis of this compound is critical, as different enantiomers often exhibit distinct pharmacological profiles. Asymmetric induction can be achieved through several strategies.
One approach involves the use of a chiral auxiliary. A chiral amine can be condensed with the 6,6-difluorobicyclo[3.1.0]hexan-2-one precursor to form a chiral imine. Subsequent diastereoselective reduction of this imine, followed by removal of the chiral auxiliary, would yield the enantiomerically enriched target amine.
Alternatively, catalytic asymmetric methods can be employed. The development of chiral catalysts for the asymmetric reductive amination of ketones is an active area of research. For instance, transition metal catalysts, such as those based on iridium or rhodium, complexed with chiral ligands have shown promise in the asymmetric hydrogenation of imines. While not specifically reported for 6,6-difluorobicyclo[3.1.0]hexan-2-one,
Investigation of Chemical Reactivity and Reaction Mechanisms of 6,6 Difluorobicyclo 3.1.0 Hex 2 Ylamine
Reactivity Profiles of the Bicyclo[3.1.0]hexane System
The inherent strain of the bicyclo[3.1.0]hexane core is a dominant factor in its chemical reactivity, predisposing it to reactions that relieve this strain.
Ring-Opening and Rearrangement Pathways of the Strained Ring System
The fused cyclopropane (B1198618) ring in the bicyclo[3.1.0]hexane system is susceptible to cleavage under various conditions, leading to ring-opening and rearrangement products. Thermal and acid-catalyzed conditions can promote the cleavage of the C1-C5 or C1-C6 bond of the cyclopropane ring. For instance, thermal rearrangements of gem-difluorocyclopropanes are known to occur, and in the case of 6,6-difluorobicyclo[3.1.0]hex-2-ene, a thermal conversion to fluorobenzene (B45895) has been observed, suggesting a complex rearrangement pathway. acs.org While specific mechanistic studies on 6,6-difluorobicyclo[3.1.0]hex-2-ylamine are limited, analogies can be drawn from related systems. The decomposition of gem-(difluorocyclopropyl)amine derivatives of other bicyclic systems upon heating suggests that ring-expansion and loss of a fluorine atom can occur, leading to the formation of dienamines.
Acid-catalyzed rearrangements are also plausible, likely proceeding through protonation of the amine or the cyclopropane ring, followed by concerted or stepwise ring opening to form a more stable carbocationic intermediate. This intermediate can then be trapped by a nucleophile or undergo further rearrangement. The regioselectivity of the ring opening is influenced by the substitution pattern and the stability of the resulting carbocation.
Electrophilic and Nucleophilic Character of the Bicyclic Core
The bicyclo[3.1.0]hexane core itself can exhibit both electrophilic and nucleophilic characteristics, depending on the reaction conditions and the nature of the reacting species. The strained C-C bonds of the cyclopropane ring possess some π-character, allowing them to act as nucleophiles in reactions with strong electrophiles. For example, reactions of gem-dihalocyclopropanes with electrophilic reagents can lead to the formation of allyl derivatives or dienes through ring opening. acs.org
Conversely, the presence of electron-withdrawing groups, such as the geminal fluorine atoms in this compound, can enhance the electrophilic character of the ring system, making it more susceptible to nucleophilic attack, particularly at the carbon atoms of the cyclopropane ring. However, the primary site of nucleophilic character in this compound is the amine functionality.
Influence of Geminal Fluorine Atoms on Compound Reactivity
The two fluorine atoms at the C-6 position exert a significant influence on the reactivity of the entire molecule through their potent electron-withdrawing inductive effects.
Dehydrofluorination Reaction Pathways
A key reaction pathway for compounds containing gem-difluorocyclopropane moieties is dehydrofluorination, leading to the formation of a fluoroalkene and subsequent aromatization in certain systems. A kinetic study of the thermal, dehydrofluorinative aromatization of 6,6-difluorobicyclo[3.1.0]hex-2-ene revealed a homolytic hydrogen-shift rearrangement mechanism. researchgate.net This suggests that under thermal stress, one of the C-F bonds can cleave, and subsequent loss of a hydrogen atom can lead to the formation of a more stable, conjugated system. While the presence of the amine group at C-2 in this compound may alter the specific mechanism and conditions, dehydrofluorination remains a probable and important reaction pathway to consider.
Electron-Withdrawing Effects and Their Impact on Reactivity
The strong electron-withdrawing nature of the two fluorine atoms significantly impacts the electronic properties of the bicyclic system and the reactivity of the amine functionality. This effect is clearly demonstrated by the acidity of the protonated amine (pKa). Experimental data for analogous gem-difluorinated bicyclic amines show a decrease in pKa values by 0.3 - 0.5 units compared to their non-fluorinated counterparts. researchgate.netresearchgate.netnuph.edu.ua This indicates that the gem-difluoro group reduces the basicity of the amine, making it a weaker nucleophile.
This reduced nucleophilicity has important consequences for the chemical transformations of the amine group, as it will generally require harsher conditions for reactions such as alkylation and acylation compared to non-fluorinated analogs. The electron-withdrawing effect also influences the stability of any potential carbocationic intermediates that may form during ring-opening reactions, generally destabilizing adjacent positive charges.
| Compound | pKa of Conjugate Acid | Reference |
|---|---|---|
| Bicyclo[3.1.0]hexan-2-amine (hypothetical) | ~10.5-11.0 (estimated) | - |
| 6,6-Difluorobicyclo[3.2.0]heptan-2-amine | 9.9 | researchgate.netnuph.edu.ua |
| This compound | ~10.0-10.5 (estimated) | Based on researchgate.netresearchgate.netnuph.edu.ua |
Chemical Transformations of the Amine Functionality at C-2
The primary amine at the C-2 position is a key site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. Common reactions include acylation, alkylation, and participation in the formation of heterocyclic systems.
Acylation: The amine can readily react with acylating agents such as acid chlorides, anhydrides, and activated esters to form the corresponding amides. These reactions are fundamental in peptide synthesis and for the introduction of various functional groups. Given the reduced nucleophilicity of the amine due to the gem-difluoro group, these reactions may require the use of a base catalyst or more reactive acylating agents to proceed efficiently.
Alkylation: N-alkylation of the amine can be achieved using alkyl halides or through reductive amination with aldehydes or ketones. Direct alkylation with alkyl halides can sometimes lead to over-alkylation, yielding secondary and tertiary amines. Reductive amination offers a more controlled method for the synthesis of secondary amines.
Synthesis of Fused Heterocycles: The amine functionality can serve as a key building block in the synthesis of fused heterocyclic systems. For example, intramolecular cyclization reactions of appropriately functionalized derivatives of this compound can lead to the formation of novel polycyclic structures with potential biological activity. The specific type of heterocycle formed depends on the nature of the reacting partner and the reaction conditions employed.
| Reaction Type | Reagents | Product Type |
|---|---|---|
| Acylation | Acetyl chloride, Triethylamine (B128534) | N-(6,6-difluorobicyclo[3.1.0]hex-2-yl)acetamide |
| Sulfonylation | Toluenesulfonyl chloride, Pyridine | N-(6,6-difluorobicyclo[3.1.0]hex-2-yl)-4-methylbenzenesulfonamide |
| Reductive Amination | Acetone, Sodium triacetoxyborohydride (B8407120) | N-isopropyl-6,6-difluorobicyclo[3.1.0]hex-2-ylamine |
| Heterocycle Formation | 1,3-Diketone | Fused pyrimidine (B1678525) derivative |
Nucleophilic Reactions of the Primary Amine
The lone pair of electrons on the nitrogen atom of this compound imparts nucleophilic character, allowing it to participate in a variety of bond-forming reactions. The primary amine can react with a wide range of electrophiles, such as acyl chlorides, anhydrides, and alkyl halides, to form amides and secondary or tertiary amines, respectively.
However, the nucleophilicity of the amine is attenuated by the electron-withdrawing nature of the adjacent gem-difluorocyclopropane ring. The two fluorine atoms inductively pull electron density away from the bicyclic system, which in turn reduces the electron density on the nitrogen atom. This makes the amine less basic and less nucleophilic compared to a simple cyclohexylamine. Consequently, reactions may require more forcing conditions (e.g., higher temperatures, stronger bases, or more reactive electrophiles) to proceed at a reasonable rate.
Common nucleophilic reactions include:
Acylation: Reaction with acetyl chloride in the presence of a non-nucleophilic base like triethylamine yields the corresponding acetamide.
Sulfonylation: Treatment with sulfonyl chlorides, such as p-toluenesulfonyl chloride, affords sulfonamides.
Alkylation: While direct alkylation with alkyl halides can be challenging and prone to over-alkylation, reductive amination with aldehydes or ketones provides a controlled method for synthesizing secondary and tertiary amine derivatives.
Derivatization and Functional Group Interconversion at the Amine Center
The primary amine of this compound serves as a versatile handle for the introduction of various functional groups and for the construction of more complex molecular architectures. These derivatizations are crucial for modifying the compound's properties and for its use as a building block in medicinal chemistry and materials science.
Functional group interconversions can expand the synthetic utility of the molecule. For instance, the primary amine can be converted into other nitrogen-containing functional groups. Diazotization with nitrous acid could potentially lead to the formation of an unstable diazonium salt, which could then be displaced by various nucleophiles, although such reactions on bicyclic systems can be complicated by rearrangements.
The table below summarizes key derivatization strategies for the primary amine functionality.
| Reaction Type | Reagent(s) | Product Functional Group | Notes |
|---|---|---|---|
| Amide Formation | Acyl Halide (e.g., RCOCl), Base | Amide | A common and high-yielding transformation. |
| Sulfonamide Formation | Sulfonyl Chloride (e.g., RSO₂Cl), Base | Sulfonamide | Forms stable products often used in medicinal chemistry. |
| Carbamate Formation | Chloroformate (e.g., ClCO₂R) | Carbamate | Useful as a protecting group for the amine. |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) | Secondary/Tertiary Amine | Provides controlled alkylation. |
| Urea Formation | Isocyanate (e.g., R-N=C=O) | Urea | Reaction proceeds readily without a catalyst. |
Detailed Mechanistic Elucidation of Key Transformations
Understanding the mechanisms of reactions involving this compound is essential for controlling reaction outcomes and designing new synthetic methodologies. Mechanistic studies would focus on the role of the bicyclic structure and the electronic influence of the difluoro group.
Kinetic Isotope Effect Studies and Activation Parameter Determinations
Kinetic Isotope Effect (KIE) studies are a powerful tool for probing reaction mechanisms, particularly for determining whether a specific bond is broken in the rate-determining step of a reaction. For reactions involving the amine group of this compound, a nitrogen or deuterium (B1214612) KIE could be employed.
For example, in an elimination reaction where a C-H bond adjacent to the amine is broken, substituting that hydrogen with deuterium would slow the reaction down if C-H bond cleavage is part of the rate-determining step. Similarly, comparing the rate of a reaction of the standard amine with its N-dideuterated analogue (where both N-H bonds are replaced with N-D bonds) can provide insight into the involvement of N-H bond cleavage in the transition state. A primary deuterium KIE (kH/kD > 2) would suggest that the N-H bond is broken in the rate-limiting step.
The following table illustrates hypothetical KIE data for a proposed E2 elimination reaction involving a derivative of this compound.
| Isotopic Substitution | Rate Constant (k) | Kinetic Isotope Effect (kH/kD) | Mechanistic Implication |
|---|---|---|---|
| None (C-H) | kH = 3.4 x 10⁻⁴ s⁻¹ | 6.8 | Significant primary KIE suggests C-H bond breaking in the rate-determining step. |
| Deuterium at C3 (C-D) | kD = 0.5 x 10⁻⁴ s⁻¹ | ||
| None (N-H) | kH = 3.4 x 10⁻⁴ s⁻¹ | 1.1 | Absence of a primary KIE suggests N-H bond breaking is not rate-limiting. |
| Deuterium at Amine (N-D) | kD = 3.1 x 10⁻⁴ s⁻¹ |
Note: The data presented in this table is hypothetical and for illustrative purposes to explain the application of KIE studies.
Identification and Characterization of Reactive Intermediates
Many reactions proceed through short-lived reactive intermediates, such as carbocations, carbanions, or radicals. The structure of this compound can influence the stability and fate of such intermediates. For example, the formation of a carbocation at the C2 position upon departure of the amino group (or a derivative) would be highly disfavored due to the inherent instability of cations on bicyclic bridgehead-like positions and the powerful electron-withdrawing effect of the gem-difluoro group, which would further destabilize an adjacent positive charge.
Should a reaction proceed via a radical mechanism, the intermediate could be detected and characterized using techniques like Electron Paramagnetic Resonance (EPR) spectroscopy. Computational chemistry, specifically Density Functional Theory (DFT), is also a powerful tool for predicting the structures and relative energies of potential intermediates and transition states, providing a theoretical framework to support experimental observations.
Stereochemical Course of Reactions Involving this compound
The stereochemistry of this compound is complex, with multiple stereocenters. The bicyclo[3.1.0]hexane framework is rigid and exists in a defined three-dimensional shape. The amine group at the C2 position can be oriented either endo (pointing towards the cyclopropane ring) or exo (pointing away from it).
This fixed conformation has profound implications for the stereochemical course of its reactions. For nucleophilic substitution reactions at the C2 carbon (after converting the amine to a good leaving group), the trajectory of the incoming nucleophile is highly controlled. An Sₙ2 reaction would proceed with a predictable inversion of stereochemistry. However, the rigid frame may sterically hinder the backside attack required for an Sₙ2 mechanism, potentially favoring other pathways. The approach of reagents to the amine itself is also subject to steric hindrance from the bicyclic skeleton, which can lead to high diastereoselectivity in reactions such as acylation or alkylation when the reagent itself is chiral.
Computational and Theoretical Approaches for 6,6 Difluorobicyclo 3.1.0 Hex 2 Ylamine
Quantum Chemical Calculations for Electronic and Molecular Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and geometry of the molecule.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. mdpi.comscirp.org DFT calculations can elucidate the distribution of electrons within 6,6-Difluorobicyclo[3.1.0]hex-2-ylamine, which is crucial for understanding its reactivity and intermolecular interactions.
Key insights from DFT studies include the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govnih.gov The energy and shape of these orbitals are critical in predicting how the molecule will interact with other chemical species. For instance, the HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons.
Furthermore, DFT can be used to calculate the molecular electrostatic potential (MEP), which maps the charge distribution onto the molecule's surface. This allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions, providing a guide to its reactive sites. The presence of the electronegative fluorine atoms and the basic amine group significantly influences the charge distribution in this compound.
Table 1: Illustrative DFT-Calculated Properties for a Bicyclic Amine
| Property | Illustrative Value | Significance |
| HOMO Energy | -8.5 eV | Relates to ionization potential and electron-donating ability. |
| LUMO Energy | 1.2 eV | Relates to electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap | 9.7 eV | Indicates chemical reactivity and electronic stability. |
| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule. |
Note: These are illustrative values and would need to be calculated specifically for this compound.
The bicyclo[3.1.0]hexane framework is a rigid structure, but it can still adopt different conformations. researchgate.net Computational methods are employed to perform a conformational analysis, which involves identifying the stable conformers of the molecule and determining their relative energies. This creates an energetic landscape, or potential energy surface, that maps the energy of the molecule as a function of its geometry.
For bicyclo[3.1.0]hexane systems, a "boat-like" conformation is often found to be the most thermodynamically stable arrangement. smolecule.com The introduction of the gem-difluoro group at the C6 position and the amine group at the C2 position will influence the conformational preferences and the energy barriers between different conformers. Understanding the preferred conformation is essential as it dictates the molecule's three-dimensional shape and, consequently, its biological activity and physical properties.
Simulation of Reaction Pathways and Transition State Analysis
Computational chemistry can also be used to model chemical reactions, providing detailed information about how reactions occur and what factors influence their outcomes.
Theoretical calculations can be used to explore potential reaction mechanisms for processes involving this compound. arxiv.org By mapping the potential energy surface of a reaction, chemists can identify the most likely pathway from reactants to products. This includes identifying any intermediates and transition states.
For a molecule with multiple reactive sites, such as the amine group and the bicyclic ring, computational models can predict the regioselectivity of a reaction. This is achieved by comparing the activation energies for reactions at different sites. The pathway with the lowest activation energy is generally the favored one.
A key aspect of simulating reaction pathways is the calculation of transition states, which are the highest energy points along a reaction coordinate. beilstein-journals.org The energy difference between the reactants and the transition state is the activation energy or energy barrier. This value is critical for determining the rate of a reaction, as a higher barrier corresponds to a slower reaction.
Theoretical models can provide quantitative estimates of these energy barriers, which can then be used in conjunction with transition state theory to predict reaction rate constants. This information is invaluable for understanding and optimizing chemical syntheses involving this compound.
Theoretical Prediction of Spectroscopic Signatures for Structural Elucidation (e.g., NMR Chemical Shifts)
Computational methods can predict various spectroscopic properties of a molecule, which can be compared with experimental data to confirm its structure. One of the most powerful techniques for structural elucidation is Nuclear Magnetic Resonance (NMR) spectroscopy.
Theoretical calculations, often using DFT, can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts of this compound. The accuracy of these predictions has improved to the point where they can be a reliable tool for assigning peaks in experimental NMR spectra, especially for complex molecules. The predicted chemical shifts are highly sensitive to the molecule's geometry, so a good correlation between calculated and experimental spectra provides strong evidence for the predicted conformation.
Quantitative Structure-Reactivity Relationship (QSRR) Studies
Quantitative Structure-Reactivity Relationship (QSRR) studies represent a powerful computational approach to predict the chemical reactivity of molecules based on their structural and physicochemical properties. While specific QSRR models exclusively for this compound are not extensively documented in publicly available literature, the principles of QSRR can be applied to understand and predict its reactivity. Such studies are crucial in fields like drug discovery and materials science for designing molecules with desired reactivity profiles.
A QSRR study for this compound and its analogues would involve a systematic process. First, a dataset of structurally related compounds would be compiled. For each compound, a specific measure of reactivity, such as the rate constant (log k) for a particular reaction or the equilibrium constant (pKa), would be experimentally determined or computationally calculated. Concurrently, a wide range of molecular descriptors, which are numerical representations of the molecule's properties, would be calculated.
The core of a QSRR study is to establish a mathematical model that correlates these molecular descriptors (the independent variables) with the observed reactivity (the dependent variable). This is often achieved using statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning algorithms.
Key Molecular Descriptors for this compound
For a molecule like this compound, the choice of descriptors is critical and would likely include:
Electronic Descriptors: These quantify the electronic aspects of the molecule. The gem-difluoro group at the 6-position exerts a strong electron-withdrawing inductive effect, which significantly influences the basicity of the amine group. chemrxiv.orgchemrxiv.org Relevant descriptors would include:
Partial atomic charges: The charge on the nitrogen atom and adjacent carbons.
HOMO and LUMO energies: The energies of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital are crucial for predicting reactivity in reactions controlled by orbital interactions.
Steric Descriptors: The rigid bicyclic structure imposes significant conformational constraints. chemrxiv.org Steric hindrance around the amine group will play a major role in its accessibility and reactivity. Descriptors include:
Sterimol parameters: To quantify the steric bulk of substituents.
Topological Descriptors: These are numerical indices derived from the graph representation of the molecule, describing its size, shape, and branching.
Illustrative QSRR Model Development
To illustrate the QSRR approach, consider a hypothetical study on the nucleophilic reactivity of a series of substituted bicyclo[3.1.0]hex-2-ylamines. A potential QSRR model could take the form of a linear equation:
log(k) = c₀ + c₁σ* + c₂Eₛ + c₃LogP
Where:
log(k) is the logarithm of the reaction rate constant.
σ* is a descriptor for the electronic effect of substituents.
Eₛ is a descriptor for the steric effect.
LogP represents the lipophilicity.
c₀, c₁, c₂, c₃ are coefficients determined by the regression analysis.
The following interactive table presents hypothetical data that would be used to build such a model for a series of analogues of this compound. The descriptors are chosen to represent key electronic and steric properties that would influence the reactivity of the amine.
Impact of gem-Difluorination on Reactivity Descriptors
Research on gem-difluorinated bicyclic amines has shown that the introduction of the CF₂ group has a profound and sometimes non-intuitive impact on physicochemical properties relevant to reactivity. chemrxiv.orgchemrxiv.org
Basicity (pKa): The strong inductive effect of the two fluorine atoms is expected to decrease the electron density on the nitrogen atom, thereby reducing the basicity of the amine. This would be reflected in electronic descriptors and would predict a lower reactivity in acid-base reactions or as a Brønsted base catalyst.
Lipophilicity (LogP): The effect of gem-difluorination on lipophilicity is complex. It can either increase or decrease LogP depending on the molecular structure and the orientation of the C-F bonds relative to neighboring C-H bonds. chemrxiv.orgchemrxiv.org This property is crucial for predicting reactivity in biphasic systems or interactions with biological membranes.
The following table summarizes the expected impact of the gem-difluoro group on key descriptors and the resulting reactivity of this compound compared to its non-fluorinated counterpart.
Advanced Analytical and Spectroscopic Methods for Structural Elucidation of 6,6 Difluorobicyclo 3.1.0 Hex 2 Ylamine
Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
NMR spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. youtube.com
A combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for the complete structural assignment of 6,6-Difluorobicyclo[3.1.0]hex-2-ylamine. Each nucleus provides a unique and complementary piece of the structural puzzle.
¹H NMR: The proton NMR spectrum reveals the number of distinct proton environments and their neighboring atoms through spin-spin coupling. For the bicyclo[3.1.0]hexane framework, protons on the cyclopropane (B1198618) and cyclopentane (B165970) rings are expected to exhibit complex splitting patterns due to their rigid, constrained nature. researchgate.net The chemical shifts are influenced by the electronegative fluorine and nitrogen atoms. Protons closer to these heteroatoms will be deshielded and appear at a lower field (higher ppm value). libretexts.org
¹³C NMR: The ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms. youtube.com The carbon atom C6, bonded to two fluorine atoms, will show a characteristic triplet in the proton-coupled spectrum due to one-bond ¹J(C-F) coupling and will have a chemical shift significantly downfield. Carbons adjacent to the amine group (C2) and the gem-difluoro group (C1, C5) will also be influenced, showing predictable shifts. youtube.com
¹⁹F NMR: Given the presence of two fluorine atoms, ¹⁹F NMR is a crucial and highly sensitive technique for characterization. alfa-chemistry.com The fluorine nuclei on the C6 carbon are geminal and may be diastereotopic, potentially giving rise to two distinct signals that couple to each other, forming an AX system. They will also exhibit coupling to nearby protons (H1, H5). The chemical shift range in ¹⁹F NMR is very wide, making it highly sensitive to the electronic environment. nih.govbeilstein-journals.org
Table 1: Predicted NMR Chemical Shifts (δ) and Key Couplings for this compound Note: These are hypothetical values based on typical ranges for similar structural motifs.
| Atom | Nucleus | Predicted Chemical Shift (ppm) | Key Coupling Constants (Hz) |
|---|---|---|---|
| H1/H5 | ¹H | 1.5 - 2.0 | J(H-H), J(H-F) |
| H2 | ¹H | 3.0 - 3.5 | J(H-H) |
| H3/H4 | ¹H | 1.8 - 2.5 | J(H-H) |
| C1/C5 | ¹³C | 30 - 40 | J(C-F) |
| C2 | ¹³C | 50 - 60 | |
| C3/C4 | ¹³C | 25 - 35 | |
| C6 | ¹³C | 110 - 125 (triplet) | ¹J(C-F) ≈ 280-300 |
While 1D NMR provides essential information, 2D NMR experiments are indispensable for assembling the complete molecular structure and defining its stereochemistry. mdpi.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu Cross-peaks in the COSY spectrum would confirm the connectivity of protons within the cyclopentane and cyclopropane rings, for example, showing correlations between H1-H2, H2-H3, etc. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached. sdsu.edu It allows for the unambiguous assignment of each carbon atom that bears protons. For instance, the proton signal assigned as H2 would show a cross-peak to the carbon signal assigned as C2.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons over longer ranges (typically two or three bonds). sdsu.edu This is critical for identifying quaternary carbons and piecing together the carbon skeleton. For example, correlations from the protons on C1 and C5 to the gem-difluoro carbon C6 would definitively establish the position of the CF₂ group.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. mdpi.com NOESY is paramount for determining the stereochemistry of the molecule, such as the relative orientation (cis/trans) of the amine group with respect to the cyclopropane ring.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and formula of a compound and to deduce its structure from fragmentation patterns. nih.gov
High-resolution mass spectrometry can measure the mass of an ion with very high accuracy (typically to within 5 ppm). This precision allows for the determination of the exact elemental composition of the molecule. nih.gov For this compound (C₆H₉F₂N), HRMS would be used to confirm the molecular formula by comparing the experimentally measured exact mass of the molecular ion ([M+H]⁺) with the theoretically calculated mass. mdpi.com
Table 2: HRMS Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass | Measured Exact Mass |
|---|
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis to study the fragmentation of selected ions. wikipedia.org In a typical MS/MS experiment, the molecular ion ([M+H]⁺) is selected in the first mass analyzer, fragmented via collision-induced dissociation (CID), and the resulting fragment ions are analyzed in a second mass analyzer. nih.govnih.gov The fragmentation pattern provides a "fingerprint" that helps to confirm the structure. Key fragmentation pathways for this molecule would likely involve the loss of ammonia (B1221849) (NH₃), hydrogen fluoride (B91410) (HF), or small hydrocarbon fragments from the bicyclic core. Analyzing these pathways provides strong evidence for the arrangement of the functional groups and the ring structure. youtube.com
Chromatographic Separations for Purity Assessment and Isomer Analysis
Chromatography is essential for separating the target compound from reaction byproducts and for analyzing its purity. Given the presence of multiple stereocenters in this compound, stereoisomers (enantiomers and diastereomers) are possible. Chiral chromatography is a powerful technique for separating these isomers. nih.gov
High-performance liquid chromatography (HPLC) or gas chromatography (GC) can be employed for purity assessment. By using a chiral stationary phase, it is possible to resolve the different stereoisomers, allowing for their individual isolation and characterization. The choice of column and mobile phase is critical for achieving effective separation of closely related isomers. The purity of the final compound is typically determined by the peak area percentage in the chromatogram.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations
High-Performance Liquid Chromatography is an indispensable technique for both the analytical assessment of purity and the preparative isolation of this compound. Due to the compound's amine functionality, reversed-phase HPLC is a commonly employed method.
For analytical purposes, a typical HPLC setup would involve a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic modifier like acetonitrile (B52724) or methanol. The gradient elution, where the proportion of the organic solvent is gradually increased, is often utilized to ensure the efficient separation of the target compound from any impurities or reaction byproducts. Detection is commonly achieved using a UV detector, although mass spectrometry (LC-MS) can provide more definitive identification.
Given that this compound possesses stereocenters, chiral HPLC is essential for the separation of its enantiomers. Chiral stationary phases (CSPs), such as those based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose (B160209) carbamates), are frequently used for this purpose. The choice of mobile phase, often a mixture of alkanes (like hexane (B92381) or heptane) and an alcohol (such as isopropanol (B130326) or ethanol), is critical for achieving optimal enantiomeric resolution.
Preparative HPLC scales up the principles of analytical HPLC to isolate larger quantities of the pure compound. This is particularly important for obtaining sufficient amounts of individual enantiomers for further studies. The conditions used in analytical HPLC are often adapted for preparative separations, with adjustments to the column size, flow rate, and sample loading.
Table 1: Illustrative HPLC Conditions for Analysis of Bicyclic Amines
| Parameter | Analytical HPLC | Preparative HPLC | Chiral HPLC |
| Stationary Phase | C18, 5 µm | C18, 10 µm | Cellulose tris(3,5-dimethylphenylcarbamate) |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | Acetonitrile/Water with 0.1% Trifluoroacetic Acid | Hexane/Isopropanol (90:10) |
| Flow Rate | 1.0 mL/min | 20 mL/min | 1.0 mL/min |
| Detection | UV at 210 nm | UV at 210 nm | UV at 220 nm |
This table represents typical conditions and may require optimization for this compound.
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography is a high-resolution analytical technique suitable for volatile and thermally stable compounds. As a primary amine, this compound itself may exhibit poor chromatographic behavior due to its polarity, which can lead to peak tailing and interaction with the stationary phase. To overcome these issues, derivatization is a common strategy.
The primary amine group can be converted into a less polar and more volatile derivative. A widely used derivatizing agent is trifluoroacetic anhydride (B1165640) (TFAA), which reacts with the amine to form a stable trifluoroacetamide (B147638) derivative. This derivative is significantly more volatile and exhibits improved peak shape on standard non-polar or moderately polar GC columns, such as those with a 5% phenyl-polysiloxane stationary phase.
The GC analysis is typically performed with a flame ionization detector (FID) for general-purpose detection or a mass spectrometer (GC-MS) for definitive identification based on the fragmentation pattern of the derivatized molecule. The retention time in the gas chromatogram serves as a qualitative identifier, while the peak area provides quantitative information.
Table 2: Hypothetical GC Conditions for the Analysis of Derivatized this compound
| Parameter | Condition |
| Derivatizing Agent | Trifluoroacetic Anhydride (TFAA) |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), then ramp to 280 °C at 15 °C/min (hold 5 min) |
| Detector | Mass Spectrometer (MS) |
| MS Scan Range | 40-400 m/z |
These conditions are illustrative and would need to be optimized for the specific trifluoroacetamide derivative of the target compound.
X-ray Crystallography for Definitive Three-Dimensional Structure and Absolute Stereochemistry
X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional arrangement of atoms in a molecule. For a chiral compound like this compound, single-crystal X-ray diffraction can provide the absolute stereochemistry, which is crucial for understanding its biological activity.
To obtain a crystal suitable for X-ray analysis, the amine is often converted into a salt, for example, by reacting it with a chiral acid like tartaric acid or an achiral acid such as hydrochloric or hydrobromic acid. The resulting salt often has better crystallization properties than the free amine. The process involves dissolving the salt in a suitable solvent and allowing the solvent to evaporate slowly, leading to the formation of well-ordered single crystals.
The crystal is then mounted on a diffractometer and irradiated with X-rays. The diffraction pattern produced is collected and analyzed to generate an electron density map, from which the positions of the atoms can be determined. The final output is a detailed three-dimensional model of the molecule, including precise bond lengths, bond angles, and torsional angles. For chiral molecules, the data can be used to determine the absolute configuration of each stereocenter, often expressed using the Cahn-Ingold-Prelog (R/S) nomenclature.
Table 3: Example Crystallographic Data for a Bicyclic Amine Salt
| Parameter | Value |
| Empirical Formula | C6H10F2N · HCl |
| Formula Weight | 169.61 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 6.5 Å, b = 10.2 Å, c = 12.8 Å |
| Volume | 851.0 ų |
| Z | 4 |
| Calculated Density | 1.32 g/cm³ |
This table presents hypothetical data for illustrative purposes.
Applications of 6,6 Difluorobicyclo 3.1.0 Hex 2 Ylamine and Its Derivatives in Synthetic Organic Chemistry
As Chiral Building Blocks in Asymmetric Synthesis
The inherent chirality of 6,6-difluorobicyclo[3.1.0]hex-2-ylamine, arising from its multiple stereocenters, positions it as a potentially valuable chiral building block for asymmetric synthesis. The rigid bicyclic structure provides a well-defined three-dimensional arrangement of its functional groups, which can be exploited to control the stereochemical outcome of chemical reactions.
While general strategies for the asymmetric synthesis of bicyclo[3.1.0]hexane systems are established, allowing for the preparation of enantiomerically enriched compounds, specific and widely documented applications of chiral this compound in this context are not extensively reported in publicly available research. The principle of using such chiral amines often involves their role as chiral auxiliaries or as starting materials for the synthesis of more complex chiral molecules where the bicyclic core imparts a specific stereochemical bias.
Role as Synthetic Intermediates in the Construction of Complex Organic Molecules
The structural rigidity and presence of a reactive primary amine make this compound a compelling intermediate for the synthesis of complex organic molecules. The amine functionality serves as a handle for a wide array of chemical transformations, including amide bond formation, alkylation, and participation in carbon-nitrogen bond-forming reactions.
The 6,6-difluorobicyclo[3.1.0]hexane scaffold is noted for its utility as a bioisosteric replacement for other cyclic systems, such as the 4,4-difluorocyclohexane moiety. This strategic substitution can lead to improved pharmacological properties. For instance, analogs of the CCR5 antagonist Maraviroc have been synthesized incorporating the 6,6-difluorobicyclo[3.1.0]hexane core, highlighting its importance in drug discovery. However, specific examples detailing the synthetic route and utility of the 2-amino isomer as a key intermediate in the construction of named complex natural products or pharmaceuticals are not prominently featured in the scientific literature.
Utilization in the Preparation of Novel Scaffolds for Chemical Research
The development of novel molecular scaffolds is a cornerstone of modern medicinal chemistry, providing access to new chemical space and opportunities for drug discovery. The unique topology of this compound makes it an attractive starting point for the generation of new and diverse chemical scaffolds.
The amine group can be a focal point for annulation reactions, where additional rings are fused onto the bicyclic core, leading to more complex polycyclic systems. Furthermore, the strained cyclopropane (B1198618) ring within the bicyclo[3.1.0]hexane system can potentially undergo ring-opening reactions under specific conditions, providing a pathway to different carbocyclic or heterocyclic frameworks. While the potential for such applications is clear from a chemical standpoint, dedicated studies focusing on the extensive use of this compound for the systematic preparation of novel scaffold libraries are not widely documented.
Functionalization for the Development of Advanced Chemical Tools and Reagents
The strategic modification of this compound can lead to the development of advanced chemical tools and reagents with specific functionalities. The primary amine can be derivatized to introduce reporter groups, such as fluorescent tags or biotin, to create chemical probes for studying biological systems.
Moreover, the amine can be transformed into other functional groups, or the bicyclic core can be further substituted to create novel reagents for organic synthesis. For example, the synthesis of derivatives could lead to new chiral ligands for asymmetric catalysis or reagents with unique steric and electronic properties. As with other areas of its application, the theoretical potential for the functionalization of this compound into specialized chemical tools is significant, though specific, published examples of such advanced reagents are not readily found.
Q & A
Q. Basic Research Focus
- ¹⁹F NMR : The two fluorine atoms at C6 exhibit distinct coupling patterns (e.g., geminal coupling constants ~200–250 Hz) and chemical shifts (δ −120 to −140 ppm), distinguishing them from monofluorinated analogs .
- ¹H NMR : The amine proton (NH₂) appears as a broad singlet at δ 1.5–2.5 ppm, while the bicyclic protons show characteristic splitting due to ring strain and fluorine coupling .
- IR : A strong N-H stretch (~3350 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) confirm the amine and fluorinated bicyclic structure .
What is the role of fluorine substitution in enhancing metabolic stability and target binding for this compound?
Basic Research Focus
Fluorine atoms at C6 increase metabolic stability by reducing oxidative metabolism via cytochrome P450 enzymes. The electronegativity of fluorine strengthens hydrogen bonds with biological targets (e.g., enzymes, receptors), improving binding affinity. Computational studies show that fluorination lowers the compound’s polar surface area (PSA), enhancing membrane permeability . Compared to non-fluorinated bicyclohexane analogs, the difluoro derivative exhibits a 3–5× longer half-life in hepatic microsomal assays .
What reaction mechanisms explain the thermal conversion of this compound derivatives to fluorobenzenes?
Advanced Research Focus
Thermal decomposition (120–150°C) proceeds via a concerted retro-Diels-Alder mechanism , releasing ethylene and forming a fluorinated diradical intermediate. This intermediate undergoes ring expansion to yield fluorobenzene derivatives. Isotopic labeling studies (¹³C, ²H) and DFT calculations confirm a non-ionic pathway with an activation energy of ~25 kcal/mol . Competing pathways (e.g., radical recombination) are suppressed under inert atmospheres.
How can computational modeling (MD, QM/MM) optimize this compound for CCR5 receptor binding in Maraviroc analogs?
Advanced Research Focus
Molecular dynamics (MD) simulations reveal that the rigid bicyclic scaffold mimics 4,4-difluorocyclohexane in Maraviroc, maintaining hydrophobic interactions with CCR5’s transmembrane domain. Quantum mechanics/molecular mechanics (QM/MM) studies show that fluorination at C6 reduces torsional strain, improving binding energy by 1.2–1.8 kcal/mol compared to non-fluorinated analogs. Key residues (e.g., Trp86, Tyr89) form π-fluorine interactions, validated by free-energy perturbation (FEP) calculations .
How to resolve contradictions in reported solubility data for this compound across different solvent systems?
Advanced Research Focus
Discrepancies arise from solvent polarity and hydrogen-bonding capacity. In polar aprotic solvents (DMF, DMSO), solubility is high (>50 mg/mL) due to amine-solvent H-bonding. In hydrophobic solvents (hexane, toluene), solubility drops to <5 mg/mL. Use Hansen solubility parameters (δD, δP, δH) to predict miscibility. Experimental validation via dynamic light scattering (DLS) confirms aggregation in low-polarity media, which is mitigated by co-solvents (e.g., 10% MeCN) .
What strategies improve reactivity of this compound in Pd-catalyzed cross-coupling reactions?
Advanced Research Focus
The amine’s electron-withdrawing fluorine atoms deactivate the ring toward oxidative addition. Use Buchwald-Hartwig conditions with sterically hindered ligands (XPhos, SPhos) to enhance catalytic turnover. Pre-complexation with Pd(OAc)₂ in toluene at 80°C increases coupling efficiency with aryl halides (yields: 60–75%). Additives like Cs₂CO₃ mitigate HF byproduct formation, preventing catalyst poisoning .
Why does diastereoselectivity vary in [3.1.0] bicyclic amine synthesis under different catalytic conditions?
Advanced Research Focus
Diastereoselectivity is controlled by transition-state stereoelectronics . Chiral phosphoric acid catalysts (e.g., TRIP) favor endo transition states via H-bonding to the amine, achieving d.r. >20:1. In contrast, Lewis acids (BF₃·Et₂O) stabilize exo pathways (d.r. ~3:1). Computational NCI (non-covalent interaction) plots and Eyring analysis confirm entropy-enthalpy compensation effects .
How does this compound interact with viral proteases in computational docking studies?
Advanced Research Focus
Docking (AutoDock Vina) and MM-GBSA scoring show the compound binds to SARS-CoV-2 Mpro (Pocket S4) with a ΔG of −8.2 kcal/mol. Fluorine atoms form halogen bonds with Gly143 (2.9 Å), while the bicyclic core occupies a hydrophobic cleft. Comparative studies with 3,3-difluorocyclohexane analogs reveal 30% higher binding affinity due to reduced conformational flexibility .
What experimental and computational evidence explains the fluorine-induced reduction in LogP for this compound?
Advanced Research Focus
Fluorine’s electronegativity increases the compound’s polarity, lowering experimental LogP (1.2 vs. 1.8 for non-fluorinated analogs). COSMO-RS simulations correlate with shake-flask measurements (R² = 0.92). The 6,6-difluoro group reduces hydrophobic surface area by 15%, confirmed by molecular lipophilicity potential (MLP) maps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
